molecular formula C12H12N6 B2845572 3-(3-((1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)aniline CAS No. 1215396-66-9

3-(3-((1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)aniline

Cat. No.: B2845572
CAS No.: 1215396-66-9
M. Wt: 240.27
InChI Key: WBEYIVWPGQUTLX-UHFFFAOYSA-N
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Description

3-(3-((1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)aniline is a heterocyclic compound that features both pyrazole and triazole rings. These structures are known for their versatility in organic synthesis and medicinal chemistry. The compound’s unique structure allows it to participate in various chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)aniline typically involves the formation of the pyrazole and triazole rings followed by their coupling. One common method involves the reaction of 3-aminopyrazole with a suitable aldehyde to form the pyrazole ring. This intermediate is then reacted with a triazole derivative under specific conditions to form the final compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(3-((1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

3-(3-((1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)aniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique structure and reactivity.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-((1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and triazole derivatives, such as:

Uniqueness

What sets 3-(3-((1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)aniline apart is its combined pyrazole and triazole rings, which provide unique reactivity and potential for diverse applications. This dual-ring structure allows for a broader range of chemical reactions and biological activities compared to compounds with only one of these rings .

Properties

IUPAC Name

3-[5-(pyrazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6/c13-10-4-1-3-9(7-10)12-15-11(16-17-12)8-18-6-2-5-14-18/h1-7H,8,13H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEYIVWPGQUTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NNC(=N2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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